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Compound of Interest

Compound Name: Complement C3a, (Tyr-70-77)

CAS No.: 125753-03-9

Cat. No.: B163898 Get Quote

Executive Summary
The C3a C-terminal octapeptide (C3a[70-77]) represents the minimal functional

pharmacophore of the anaphylatoxin C3a. While the full-length C3a protein (77 amino acids)

relies on a two-site binding mechanism—utilizing its N-terminal helices for docking and its C-

terminus for activation—the isolated octapeptide (Ala-Ser-His-Leu-Gly-Leu-Ala-Arg) retains the

ability to activate the C3a Receptor (C3aR) but with significantly reduced potency (1–2% of

native C3a).

For drug development professionals, this peptide is a critical tool. It serves as a template for

designing superagonists (via hydrophobic capping) and peptidomimetic antagonists.

Furthermore, independent of the receptor, this cationic sequence exhibits amphipathic

properties, granting it direct antimicrobial activity against Gram-negative bacteria.

Molecular Pharmacology & Structure-Activity
Relationships (SAR)
The Sequence
The native human sequence is H₂N-Ala-Ser-His-Leu-Gly-Leu-Ala-Arg-COOH (ASHLGLAR).

The "Anchor and Trigger" Mechanism

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b163898?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To understand the octapeptide's activity, one must understand why it is less potent than the

holoprotein:

The Anchor (Residues 1–69): In full-length C3a, the N-terminal alpha-helical bundle binds to

the extracellular loops of C3aR, orienting the ligand.

The Trigger (Residues 70–77): The flexible C-terminal arm penetrates the receptor's

transmembrane core. The terminal Arginine (Arg77) forms a critical salt bridge with aspartate

residues (specifically Asp417) in the receptor pocket.

Key Insight: The isolated octapeptide lacks the "Anchor." Therefore, its binding is purely

diffusion-driven and lacks the entropic advantage of the pre-docked holoprotein. However, once

bound, it triggers the same conformational change in transmembrane helices, activating the G-

protein cascade.

Critical Residues
Residue Position Function

Consequence of
Mutation

Arg 77 (C-term)
Essential. Interacts

with C3aR Asp417.

Removal (desArg)

abolishes C3aR

activity completely.

Leu 73, 75 Hydrophobic packing.

Replacement with

polar residues

destroys potency.

Ala/Ser 70, 71 Spacer/Conformation.

Can be modified (e.g.,

Fmoc cap) to increase

affinity 100-fold.

C3aR Signaling Pathways
Upon binding C3a(70-77), the C3aR (a GPCR) undergoes a conformational shift, primarily

coupling to Gαi proteins. This triggers a bifurcation of signaling events leading to inflammation

and chemotaxis.
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Figure 1: Signal transduction cascade activated by C3a(70-77) binding to C3aR. Note the dual

pathway: inhibition of cAMP and mobilization of Calcium.

Experimental Protocols
To validate the biological activity of C3a(70-77), researchers typically employ a Calcium

Mobilization Assay. This is preferred over cAMP assays because the Gαi signal (cAMP

reduction) requires pre-stimulation with Forskolin, introducing variability, whereas Ca2+ flux is a

direct, robust readout.

Protocol: Fluorometric Calcium Mobilization
Objective: Quantify the potency (EC50) of C3a(70-77) in C3aR-expressing cells (e.g., HMC-1

mast cells or C3aR-transfected HEK293).

Materials:

Cells: HMC-1 human mast cell line (Endogenous C3aR).

Dye: Fluo-4 AM (Cell permeant).

Buffer: HBSS with 20 mM HEPES, 0.1% BSA (Probenecid optional to prevent dye efflux).

Ligand: C3a(70-77) lyophilized powder (dissolve in DMSO, dilute in buffer).

Step-by-Step Methodology:

Cell Preparation:

Harvest HMC-1 cells (suspension). Centrifuge at 300 x g for 5 min.

Resuspend at

cells/mL in Loading Buffer.

Dye Loading:

Add Fluo-4 AM (final conc. 2–4 µM).
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Incubate for 30–45 min at 37°C in the dark.

Scientific Integrity Check: Do not over-incubate; this causes dye compartmentalization into

organelles, dampening the cytosolic signal.

Washing:

Wash cells 2x with Assay Buffer (HBSS/HEPES) to remove extracellular esterase-cleaved

dye.

Resuspend at

cells/mL.

Aliquot 100 µL/well into a black-wall, clear-bottom 96-well plate.

Baseline Measurement:

Place in a fluorescence plate reader (e.g., FLIPR or FlexStation).

Excitation: 494 nm | Emission: 516 nm.

Record baseline fluorescence (

) for 20 seconds.[1]

Agonist Injection:

Inject 20 µL of 5x concentrated C3a(70-77) peptide.

Controls: Use Recombinant C3a (Positive Control) and Scrambled Peptide (Negative

Control).

Data Acquisition:

Continue recording for 120 seconds.

Calculate response as
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or Peak Fluorescence minus Baseline.
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Figure 2: Workflow for High-Throughput Calcium Mobilization Assay.

Non-Receptor Activity: Antimicrobial Properties
Distinct from its receptor-mediated effects, C3a(70-77) possesses intrinsic antimicrobial peptide

(AMP) characteristics.

Mechanism: The cationic charge (+Arg, +His) and amphipathic nature allow the peptide to

interact with the negatively charged lipopolysaccharides (LPS) of Gram-negative bacteria,

leading to membrane destabilization.

Spectrum: Active against Escherichia coli and Pseudomonas aeruginosa.[2]

Therapeutic Relevance: Unlike the full anaphylatoxin, which promotes inflammation, C-

terminal analogs are being investigated as "dual-action" drugs: immunomodulatory (via

C3aR) and directly bactericidal.

Data Summary: C3a vs. C3a(70-77)[3][4][5][6]
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Feature Full Length C3a (1-77) C3a Octapeptide (70-77)

Receptor Affinity (Ki) High (~1-10 nM) Low (~1-5 µM)

Binding Mechanism Two-Site (Anchor + Trigger) Diffusion-driven (Trigger only)

Stability
Susceptible to serum

Carboxypeptidase N

Rapidly degraded (requires

modification)

Function Potent Anaphylatoxin Weak Agonist / AMP

Key Modification N/A
Fmoc-Am-LGLAR

(Superagonist)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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